3-Phenyl-1H-pyrazole-5-carboxamide is a chemical compound classified as a pyrazole derivative, which is characterized by a five-membered ring containing two nitrogen atoms. This specific compound features a phenyl group that significantly influences its chemical properties and biological activities. Pyrazoles are known for their diverse applications in pharmaceuticals and agrochemicals due to their ability to interact with various biological targets .
3-Phenyl-1H-pyrazole-5-carboxamide can be sourced from chemical suppliers and is categorized under heterocyclic compounds. It exhibits potential as an inhibitor of Factor XIa, an enzyme involved in the coagulation cascade, making it relevant in the development of anticoagulant therapies. The compound's structure allows for various modifications, leading to derivatives with enhanced biological activities.
The synthesis of 3-Phenyl-1H-pyrazole-5-carboxamide typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The process includes:
In industrial settings, continuous flow reactors or batch reactors may be used to scale up production while maintaining precise control over reaction conditions like temperature and pressure. Purification techniques such as recrystallization or column chromatography are employed to achieve high purity levels of the final product .
The molecular formula of 3-Phenyl-1H-pyrazole-5-carboxamide is CHNO. It features a pyrazole ring with a carboxamide functional group at position 5 and a phenyl group at position 3. The structure can be analyzed using techniques such as proton nuclear magnetic resonance (¹H NMR), mass spectrometry, and elemental analysis.
3-Phenyl-1H-pyrazole-5-carboxamide can participate in various chemical reactions, including:
These reactions are influenced by the unique electronic properties imparted by both the pyrazole ring and the phenyl substituent .
The mechanism of action for 3-Phenyl-1H-pyrazole-5-carboxamide primarily involves its interaction with various biomolecules. For instance, its role as an inhibitor of Factor XIa involves:
Additionally, studies indicate that derivatives of this compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism, particularly in cancer cells .
The physical properties of 3-Phenyl-1H-pyrazole-5-carboxamide include:
Chemical properties include:
These properties make it suitable for various applications in research and industry .
3-Phenyl-1H-pyrazole-5-carboxamide has several scientific applications:
Fragment-based drug design (FBDD) has been instrumental in developing pharmacologically active pyrazole carboxamides. This approach typically begins with identifying low-molecular-weight fragments (<300 Da) exhibiting weak but efficient binding to biological targets. For 3-phenyl-1H-pyrazole-5-carboxamide derivatives, privileged fragments like 5-phenyl-1H-pyrazole-3-carboxylic acid have demonstrated versatile target engagement, particularly against coagulation factor XIa (FXIa) – a promising antithrombotic target associated with reduced bleeding risk compared to conventional anticoagulants [3]. Key strategies include:
Table 1: Binding Affinities of Optimized Pyrazole Carboxamide Fragments
Compound | Target | Binding Affinity (Ki/nM) | Key Structural Feature |
---|---|---|---|
7za | FXIa | 90.37 | 2-Methylcyclopropanecarboxamide |
PAT analogue | Tubulin | 18.2 | Amino linkage between A/B rings |
SMART-1 | Tubulin | 42.5 | Thiazole B-ring |
Computational analyses reveal that optimal fragments exhibit ligand efficiency >0.3 kcal/mol per heavy atom, enabling progressive optimization toward drug-like molecules. The 5-phenyl-1H-pyrazole-3-carboxamide moiety facilitates hydrogen bonding with conserved residues (e.g., Tyr58B and Thr35 in FXIa), enhancing target residence time [3] [6].
3-Benzyl-N-phenyl-1H-pyrazole-5-carboxamide derivatives represent a breakthrough in dual-targeting strategies for Type 2 Diabetes Mellitus (T2DM). These compounds concurrently enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells and augment glucose uptake in skeletal muscles through distinct mechanistic pathways:
Table 2: In Vitro Antidiabetic Activity Profiles of Key Analogues
Compound | Glucose-Stimulated Insulin Secretion (GSIS) EC₅₀ (μM) | Glucose Uptake Enhancement (% vs Control) | Cytotoxicity (β-cell Viability % at 20 μM) |
---|---|---|---|
Hit 1 | 3.2 | 28% | 92% |
26 | 0.8 | 65% | 98% |
45a | 12.4 | 17% | 85% |
The bifunctionality arises from strategic benzyl and phenyl substituents at the pyrazole 3- and N-positions, respectively. Molecular modeling confirms that N-hydrogens in the core scaffold form hydrogen bonds with key residues in both PDX-1 and MG53 pathways, rationalizing the necessity of the unsubstituted 1H-pyrazole configuration [2].
Systematic structure-activity relationship (SAR) studies have been pivotal in optimizing 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides. A two-step optimization process evaluated 41 analogues to establish electronic, steric, and hydrophobic requirements for dual antidiabetic activity:
Ortho-methyl groups reduced activity by 60%, indicating steric intolerance near the benzyl-PDX1 interface [1].
Step 2: N-Phenyl Region Optimization
Table 3: SAR Summary of Key Substituent Effects
Position | Optimal Substituent | Activity Impact | Non-Tolerated Groups |
---|---|---|---|
3-Benzyl | 4-Cl | ↑ GSIS potency (4-fold) | 2-CH₃, 4-NO₂ |
N-Phenyl | 3-OCH₃ | ↑ Glucose uptake (65% vs control) | 2-F, 2,6-diCH₃ |
Pyrazole C5 | H | Critical for H-bonding with PDX-1/MG53 | CH₃, COCH₃ |
Cytotoxicity screening against INS-1 β-cells confirmed the pharmacological safety of optimized analogues (>95% viability at 20 μM). Critical SAR insights include: 1) Pyrazole N-hydrogens are indispensable – methylation abolished bioactivity; 2) Carboxamide carbonyl oxygen must remain unsubstituted to maintain hydrogen bonding with Thr246 of PDX-1 [1] [2].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4